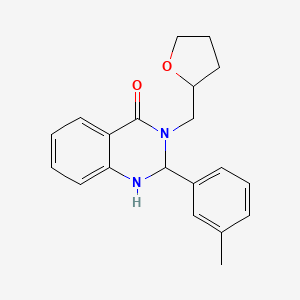![molecular formula C17H15N3O2 B4506563 N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B4506563.png)
N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.116426730 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- The synthesis of thiazoles, oxazoles, and related heterocycles has been explored using compounds related to N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide as precursors or intermediates. These studies focus on developing efficient synthetic routes for heterocyclic compounds that possess various functional groups, indicating their potential in medicinal chemistry and materials science (Kumar et al., 2013); (Khalifa et al., 2014).
2. Pharmacological Applications
- Allosteric modulation of the cannabinoid type 1 receptor (CB1) has been investigated using indole-2-carboxamides, highlighting their potential in drug discovery for treating disorders related to the endocannabinoid system (Khurana et al., 2014).
- Anti-inflammatory and anti-tumor activities of indole carboxamide derivatives have been explored, demonstrating their therapeutic potential against various diseases. These studies encompass synthesis, biological evaluation, and the elucidation of action mechanisms, suggesting the versatility of indole carboxamides in developing new treatments (Al-Ostoot et al., 2020); (Hassan et al., 2021).
3. Structural and Analytical Studies
- Crystallographic and spectroscopic analyses of N-substituted indole carboxamides have provided insights into their molecular structures, conformational preferences, and interactions, which are crucial for understanding their chemical reactivity and designing compounds with desired properties (Gowda et al., 2010); (Al-Ostoot et al., 2019).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-14-5-3-2-4-12(14)10-15(20)17(22)19-13-8-6-11(7-9-13)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQQTUPIJQFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B4506487.png)
![1-(2-furylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4506495.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506500.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4506501.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(1-naphthyl)-3(2H)-pyridazinone](/img/structure/B4506507.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4506515.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4506526.png)
![8-chloro-2-isobutyryl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4506538.png)
![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4506539.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4506552.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4506554.png)
![2-[2-(allyloxy)benzoyl]-N-phenylhydrazinecarboxamide](/img/structure/B4506559.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506566.png)
